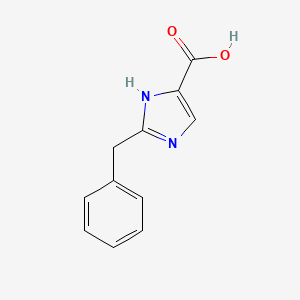![molecular formula C16H16S2 B1340461 2,11-Dithia[3.3]paracyclophane CAS No. 28667-63-2](/img/structure/B1340461.png)
2,11-Dithia[3.3]paracyclophane
Overview
Description
2,11-Dithia[3.3]paracyclophane is a chemical compound with the molecular formula C16H16S2 . It is widely used in asymmetric synthesis, π-stacked polymers, energy materials, and functional parylene coatings .
Synthesis Analysis
The synthesis of 2,11-Dithia[3.3]paracyclophane involves various strategies. For example, it can be synthesized by a palladium-catalyzed reaction between 9,9-di-n-hexylfluorene-2,7-bis (trimethylene boronate) and the corresponding dithiacyclophane precursors . Another method involves the use of 2,11-dithia[3.3]metacyclophane intermediates bearing the desired substituents on the aromatic rings in the appropriate configuration, followed by desulfurization .Molecular Structure Analysis
The molecular structure of 2,11-Dithia[3.3]paracyclophane consists of two cofacially stacked, strongly interacting benzene rings (decks) with an average ring-to-ring distance of 3.09Å . The phenyl rings in PCP are stacked cofacially in proximity, held together by two ethylene “bridges” (2.83Å) at the bridgehead carbon atoms in a para orientation .Chemical Reactions Analysis
The chemical reactions involving 2,11-Dithia[3.3]paracyclophane are diverse. For instance, it can undergo regioselective double electrophilic substitution to obtain symmetrically tetrasubstituted and regioisomeric bis-bifunctional PCP derivatives . It can also participate in the Heck coupling reaction .Scientific Research Applications
High-Pressure Effects on Molecular Conformations
A high-pressure high-resolution NMR study for 2,11-dithia[3.3]paracyclophanes revealed that the Hx protons of ring A shift notably to high field, whereas the Ha,b protons of ring B move to low field . This suggests that 2,11-Dithia[3.3]paracyclophane can be used in studies to understand the effects of high pressure on molecular conformations .
Spectroscopic Studies
2,11-Dithia[3.3]paracyclophane has been used in spectroscopic studies. A series of 13-substituted 2,11-dithiahexahydro[3.3]paracyclophanes each containing a substituent on the benzene ring were prepared for 1H NMR and X-ray diffraction analyses . The benzene ring and the cyclohexane ring demonstrate shielding of the hydrogen(s) of the opposite ring . This indicates that 2,11-Dithia[3.3]paracyclophane can be used in the preparation of other compounds for spectroscopic studies .
Surface-Confined 2D/3D Molecular Structures
2,11-Dithia[3.3]paracyclophane has been used in the synthesis of new dithia[3.3]parapara- and metapara-cyclophane based tectons . These structures evidence well-ordered supramolecular linear polymers type topologies with different orientations . This suggests that 2,11-Dithia[3.3]paracyclophane can be used in the development of surface-confined 2D/3D molecular structures .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,10-dithiatricyclo[10.2.2.25,8]octadeca-1(15),5,7,12(16),13,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S2/c1-2-14-4-3-13(1)9-17-11-15-5-7-16(8-6-15)12-18-10-14/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWSXVJIPZWUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C(CSCC3=CC=C(CS1)C=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481841 | |
| Record name | 2,11-Dithia[3.3]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,11-Dithia[3.3]paracyclophane | |
CAS RN |
28667-63-2 | |
| Record name | 2,11-Dithia[3.3]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,11-Dithia[3.3]paracyclophane?
A: 2,11-Dithia[3.3]paracyclophane has the molecular formula C16H16S2 and a molecular weight of 272.42 g/mol. []
Q2: What spectroscopic data is available for characterizing dtpcp?
A2: Researchers utilize various spectroscopic techniques to characterize dtpcp, including:
- NMR Spectroscopy: 1H, 13C, and 19F NMR provide valuable information about the structure and dynamics of dtpcp and its derivatives. Studies have investigated through-space coupling constants (J(F,F), J(F,C), J(F,H)) in fluorinated derivatives. []
- IR Spectroscopy: Gas-phase IR spectroscopy has been employed to study the conformational preferences of dtpcp derivatives. []
- Raman Spectroscopy: Solid-state Raman spectroscopy complements IR studies and helps determine the dominant isomeric forms in the solid state. []
- UV Spectroscopy: UV spectroscopy, particularly when studying charge-transfer complexes of dtpcp, offers insights into electronic interactions. [, ]
Q3: What are the potential applications of dtpcp in materials science?
A3: Dtpcp demonstrates significant promise in these areas:
- Coordination Polymers: Dtpcp acts as a bridging ligand, forming one-, two-, and three-dimensional networks with metal ions like copper(I) and silver(I). These coordination polymers could find applications in catalysis, gas storage, and sensing. [, , , , , ]
- Conductive Materials: Iodine-doped dtpcp complexes exhibit electrical conductivity, suggesting potential applications in organic electronics. []
- Supramolecular Polymers: Dtpcp derivatives with strategically placed amide groups can self-assemble into supramolecular polymers through hydrogen bonding. Tuning the strength of n → π* interactions within these polymers by oxidizing the sulfur atoms to sulfones offers control over polymer properties. []
Q4: How is computational chemistry employed in dtpcp research?
A4: Computational methods like Density Functional Theory (DFT) are crucial for:
- Rationalizing Intermolecular Interactions: DFT calculations help explain the molecular assembly of dtpcp derivatives by quantifying non-covalent interactions such as Br…Br, Br…S, Br…N, C–H…S, S…S, and C–H…N. []
Q5: How do structural modifications of dtpcp influence its properties?
A5: Research highlights the following SAR trends:
- Substituent Effects: Introducing electron-donating or electron-withdrawing groups on the benzene rings of dtpcp can significantly alter its electronic properties and ability to form charge-transfer complexes. [, ]
- Bridge Modification: Replacing the sulfur atoms in the bridges with other atoms (e.g., carbon) or oxidizing them to sulfones can impact the conformational preferences, electronic structure, and self-assembly behavior of dtpcp. [, ]
- Metal Coordination: The choice of metal ion and counterions significantly influence the dimensionality, porosity, and guest molecule inclusion within dtpcp-based coordination polymers. [, , , , , ]
Q6: What analytical methods are used to study dtpcp?
A: In addition to the spectroscopic techniques mentioned earlier, X-ray crystallography is widely used to determine the solid-state structures of dtpcp and its complexes. [, , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















